molecular formula C13H22N4O2S B13551691 Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B13551691
M. Wt: 298.41 g/mol
InChI Key: ZLIRWYRUHFBXTL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-thiadiazole moiety. The tert-butyl carbamate group at the piperidine nitrogen enhances steric protection and modulates solubility, while the aminomethyl substituent on the thiadiazole ring provides a reactive site for further functionalization. This compound is frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and prodrugs .

Properties

Molecular Formula

C13H22N4O2S

Molecular Weight

298.41 g/mol

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8,14H2,1-3H3

InChI Key

ZLIRWYRUHFBXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the thiadiazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chloromethyl vs. Aminomethyl Thiadiazole Derivatives

The chloromethyl analog, tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate (CAS: N/A; Mol. Formula: C₁₃H₂₀ClN₃O₂S, MW: 317.84), differs by replacing the aminomethyl group with a chloromethyl substituent. This substitution significantly alters reactivity: the chloromethyl group is more electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or thiols), whereas the aminomethyl group facilitates conjugation with carboxylic acids or carbonyl-containing molecules. The chloromethyl derivative is often used as a precursor to synthesize the aminomethyl variant via amination .

Property Aminomethyl Derivative Chloromethyl Derivative
Molecular Formula C₁₃H₂₂N₄O₂S C₁₃H₂₀ClN₃O₂S
Molecular Weight ~314.41 g/mol 317.84 g/mol
Key Reactivity Amine-mediated conjugation Nucleophilic substitution (e.g., SN2)
Synthetic Utility Prodrug activation, targeted drug design Intermediate for functional group exchange

Piperidine-1-carboxylate Derivatives with Varied Heterocycles

Compounds such as tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate () and tert-butyl 4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate () highlight structural diversity. In contrast, the thiadiazole-containing compound exhibits distinct electronic properties due to sulfur and nitrogen atoms, influencing binding affinity in enzyme inhibition .

Core Piperidine Modifications

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 159635-49-1) lacks the thiadiazole ring but retains the aminomethyl-piperidine backbone. This simplification reduces steric hindrance and improves solubility in polar solvents, making it a preferred intermediate for rapid derivatization. However, the absence of the thiadiazole ring diminishes its role in π-π stacking interactions critical for target binding in kinase inhibitors .

Research Findings and Pharmacological Relevance

  • Kinase Inhibition : Thiadiazole derivatives demonstrate enhanced selectivity for kinase targets due to sulfur’s electron-withdrawing effects, as seen in analogs like those in .
  • Prodrug Activation: The aminomethyl group enables enzymatic cleavage (e.g., by esterases), a feature exploited in ROS-sensitive prodrugs () and acetylcholinesterase-activated therapeutics () .

Biological Activity

Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,3,4-thiadiazole scaffold has been identified as a biologically active structure with potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities . The incorporation of different substituents on the thiadiazole ring can significantly influence the biological properties of these compounds.

Biological Activities

Antimicrobial Activity
this compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit the growth of various bacterial strains. For example, studies have shown that compounds with similar scaffolds possess significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and disruption of mitochondrial function. For instance, some thiadiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit key inflammatory mediators and enzymes involved in the inflammatory response. This activity is crucial for developing new anti-inflammatory drugs that could treat conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or other metabolic pathways, leading to antimicrobial effects.
  • Caspase Activation : In cancer cells, the compound can induce apoptosis by activating caspase pathways, which are critical for programmed cell death.
  • Mitochondrial Disruption : The compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent cell death.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of effectiveness with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
  • Cytotoxicity Assays : Research on related compounds demonstrated significant cytotoxic effects against human cancer cell lines. For example, a derivative exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells .

Comparative Analysis

Activity TypeCompound ExampleIC50 ValueReference
AntimicrobialThiadiazole DerivativeMIC = 32.6 μg/mL
AnticancerThiadiazole DerivativeIC50 = 0.28 μg/mL
Anti-inflammatoryVarious ThiadiazolesNot specified

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